molecular formula C9H8O4 B3118546 4-Hydroxy-6-methoxybenzofuran-3(2H)-one CAS No. 24009-55-0

4-Hydroxy-6-methoxybenzofuran-3(2H)-one

Cat. No.: B3118546
CAS No.: 24009-55-0
M. Wt: 180.16 g/mol
InChI Key: GJWUTAJGAYLDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-methoxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

This compound interacts with CDK2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, particularly affecting the transition from the G1 phase to the S phase, thus inhibiting cell proliferation.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to a halt in cell division and proliferation. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or senescence.

Pharmacokinetics

Like many natural products, it may face challenges related to oral bioavailability, metabolic stability, and solubility . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the potential inhibition of cell proliferation due to its interaction with CDK2 . This can lead to a decrease in the growth of cells, particularly those in rapidly dividing tissues such as cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenolic precursors that undergo cyclization in the presence of acid catalysts. The reaction conditions often involve heating the mixture to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofurans.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-methoxybenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzofuran-3(2H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    6-Methoxybenzofuran-3(2H)-one:

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical and biological properties.

Uniqueness

4-Hydroxy-6-methoxybenzofuran-3(2H)-one is unique due to the presence of both hydroxy and methoxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-hydroxy-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUTAJGAYLDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)COC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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